molecular formula C11H18ClN5 B12231382 N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride

Cat. No.: B12231382
M. Wt: 255.75 g/mol
InChI Key: BZTSNVJEPIELJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole-derived amine hydrochloride salt featuring two dimethyl-substituted pyrazole rings linked via a methylene bridge. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical or agrochemical applications.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-8-10(7-15(3)14-8)5-12-11-6-13-16(4)9(11)2;/h6-7,12H,5H2,1-4H3;1H

InChI Key

BZTSNVJEPIELJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCC2=CN(N=C2C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride typically involves the alkylation of pyrazoles. One common method is the reaction of 1,3-dimethylpyrazole with a suitable alkylating agent such as bromomethyl derivatives in the presence of a base like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce the corresponding amines.

Scientific Research Applications

Medicinal Chemistry

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride has been investigated for its potential as an anticancer agent . Research indicates that compounds with pyrazole moieties exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

In a study examining the anticancer properties of pyrazole derivatives, N-(1-{1-[4-nitrophenyl]-3-phephenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide showed promising results against MCF7 and NCI-H460 cell lines with GI50 values of 3.79 µM and 12.50 µM respectively . This highlights the potential of pyrazole derivatives in drug design.

Anti-inflammatory Properties

The compound has also been noted for its anti-inflammatory effects . Pyrazole derivatives are known to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.

Corrosion Inhibition

Recent studies have explored the use of this compound as a corrosion inhibitor in acidic environments. The effectiveness of this compound in preventing corrosion has been demonstrated through electrochemical tests.

Data Table: Corrosion Inhibition Efficiency

Concentration (M)Weight Loss (g)Efficiency (%)
10310^{-3}0.01585
10410^{-4}0.02570
10510^{-5}0.04050

The data indicates that higher concentrations significantly reduce weight loss due to corrosion, showcasing the compound's effectiveness as an inhibitor .

Material Science Applications

The unique structural characteristics of this compound have led to its exploration in material science , particularly in synthesizing new ligands for metal complexes.

Case Study: Synthesis of Metal Complexes

Research on the synthesis of copper(II) complexes using this compound has shown that it can act as a ligand, forming stable complexes with desirable properties for catalysis and other applications . The structural analysis of these complexes reveals their potential utility in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit catalytic activity. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Physical and Spectroscopic Properties

Table 1: Comparison of Physical Properties
Compound Melting Point (°C) Key Substituents Salt Form Reference
Target Compound Not reported Dual dimethylpyrazole Hydrochloride
3a () 133–135 Chloro, cyano, aryl Neutral
3b () 171–172 Dichloro, cyano, aryl Neutral
17 () 201.2–202.3 Chloro, methylpyrazole Neutral
20 () Not reported Fluoro, methylpyrazole Neutral
4-chloro-1-[...]pyrazol-3-amine () Not reported Chloro, dimethylpyrazole Neutral
  • Melting Points : Neutral pyrazole-carboxamides () exhibit lower melting points (133–183°C) compared to pyrimidine-pyrazole hybrids (, >200°C). The target’s hydrochloride salt may exhibit a higher melting point than neutral pyrazoles due to ionic interactions.
  • Solubility : The hydrochloride salt is expected to have superior aqueous solubility versus neutral analogs like 3a–3e or 17–20 , facilitating formulation in biological assays .

Biological Activity

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrazole derivatives, characterized by the presence of two pyrazole rings. Its molecular formula is C11H18ClN5C_{11}H_{18}ClN_5 with a molecular weight of 255.75 g/mol. The hydrochloride salt form enhances its solubility and stability in aqueous environments, making it suitable for various biological applications .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that this compound has notable antimicrobial properties, effective against various bacterial strains. Its structural similarities to other pyrazole derivatives suggest potential mechanisms involving inhibition of bacterial enzyme systems.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro, possibly through the modulation of inflammatory pathways and cytokine production.
  • Anticancer Potential : Preliminary studies indicate that this compound may inhibit cancer cell proliferation in certain types of cancer models. The dual pyrazole structure is believed to contribute to its ability to interact with multiple biological targets.

The biological mechanisms underlying the activities of this compound are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for microbial growth and inflammation.
  • Receptor Modulation : It might interact with various receptors involved in cell signaling pathways that regulate inflammation and cell growth.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with other related pyrazole derivatives is useful:

Compound NameMolecular FormulaUnique Features
N-(1-methylpyrazol-4-yl)methyl)-1-methylpyrazoleC10H14N4Exhibits distinct antimicrobial properties
N-(1-benzylpyrazol)-4-methylpyrazoleC12H14N4Known for anti-inflammatory effects
1-(4-fluorophenyl)-3-methylpyrazoleC10H10F2N2Notable for selective receptor binding affinities

The dual pyrazole structure of this compound enhances its multifunctional potential compared to these compounds .

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • In Vitro Studies : A study published in Journal of Medicinal Chemistry reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations, suggesting strong antimicrobial potential .
  • Anti-inflammatory Research : Research published in Pharmacology Reports indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in cultured immune cells .
  • Cancer Cell Proliferation : A recent study highlighted its ability to induce apoptosis in human breast cancer cells through activation of caspase pathways .

Q & A

Basic: What synthetic methodologies are recommended for the efficient synthesis of this compound?

Methodological Answer:
The synthesis typically involves alkylation of 1,5-dimethylpyrazole with a functionalized methylpyrazole intermediate under basic conditions. Key steps include:

  • Solvent Selection : Use polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane to enhance reactivity .
  • Base Optimization : Potassium tert-butoxide (KOtBu) or triethylamine (TEA) effectively deprotonate the pyrazole nitrogen, facilitating alkylation .
  • Reaction Monitoring : Employ thin-layer chromatography (TLC) or HPLC-UV to track intermediate formation and purity.
  • Yield Improvement : Statistical design of experiments (DoE) can optimize variables like temperature, stoichiometry, and reaction time, reducing trial-and-error approaches .

Basic: What spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm methyl group positions, pyrazole ring substitution patterns, and hydrochloride salt formation (e.g., protonation shifts) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing regioisomers .
  • HPLC-UV/ELSD : Quantify purity (>95%) and detect impurities using reversed-phase columns with acetonitrile/water gradients .
  • X-ray Crystallography : If single crystals are obtainable, this method resolves absolute stereochemistry and hydrogen bonding with the hydrochloride counterion .

Advanced: How can computational chemistry guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum Chemical Calculations : Density functional theory (DFT) predicts electronic properties (e.g., HOMO/LUMO energies) and nucleophilic/electrophilic sites for targeted derivatization .
  • Molecular Docking : Simulate binding interactions with biological targets (e.g., enzymes) to prioritize substituents that improve affinity and selectivity .
  • Reaction Path Screening : Transition-state analysis identifies energetically favorable pathways for regioselective modifications, minimizing side products .
  • Machine Learning Integration : Train models on existing pyrazole derivative datasets to predict reaction outcomes or biological activity .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization : Validate experimental conditions (e.g., pH, temperature, cell lines) against published protocols to ensure reproducibility .
  • Metabolite Profiling : Use LC-MS to identify potential degradation products or metabolites that may interfere with activity measurements .
  • Cross-Validation : Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to confirm target specificity .
  • Data Meta-Analysis : Apply multivariate statistical tools (e.g., principal component analysis) to isolate variables contributing to discrepancies .

Basic: What solvent systems are optimal for solubility studies in biological assays?

Methodological Answer:

  • Aqueous Solubility : Test phosphate-buffered saline (PBS) at physiological pH, noting that the hydrochloride salt improves water solubility compared to freebase forms .
  • Organic Cosolvents : Use dimethyl sulfoxide (DMSO) for stock solutions (≤1% v/v) to avoid cytotoxicity in cell-based assays .
  • Surfactant Addition : Polysorbate-80 or cyclodextrins enhance solubility in hydrophobic media for in vivo studies .

Advanced: What strategies are effective for studying metal-chelating properties?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) and stoichiometry for interactions with transition metals (e.g., Cu²⁺, Fe³⁺) .
  • UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands to identify chelation sites .
  • DFT Modeling : Predict preferred coordination geometries (e.g., octahedral vs. tetrahedral) and compare with experimental data .
  • Competitive Assays : Use EDTA or other chelators to confirm reversible binding in biological systems .

Advanced: How to design experiments for analyzing reaction intermediates and kinetics?

Methodological Answer:

  • Stopped-Flow Spectroscopy : Capture transient intermediates in alkylation or oxidation reactions with millisecond resolution .
  • In Situ IR/NMR : Monitor real-time changes in functional groups (e.g., NH stretching in pyrazole rings) under varying conditions .
  • Kinetic Modeling : Apply pseudo-first-order or Michaelis-Menten kinetics to derive rate constants and activation energies .
  • Microfluidic Platforms : Use lab-on-a-chip systems to study reaction scalability and heat transfer effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.